molecular formula C17H17ClN6O B2406585 N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2-chlorophenyl)-N-methylacetamide CAS No. 2319787-89-6

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2-chlorophenyl)-N-methylacetamide

Cat. No.: B2406585
CAS No.: 2319787-89-6
M. Wt: 356.81
InChI Key: XMZMLCWVFDVLIW-UHFFFAOYSA-N
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Description

The compound N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2-chlorophenyl)-N-methylacetamide is a heterocyclic molecule featuring a fused [1,2,4]triazolo[4,3-b]pyridazine core, an azetidine (4-membered nitrogen-containing ring), and a 2-chlorophenylacetamide moiety. The triazolo-pyridazine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and receptor modulation .

Properties

IUPAC Name

2-(2-chlorophenyl)-N-methyl-N-[1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O/c1-22(17(25)8-12-4-2-3-5-14(12)18)13-9-23(10-13)16-7-6-15-20-19-11-24(15)21-16/h2-7,11,13H,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMZMLCWVFDVLIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CN(C1)C2=NN3C=NN=C3C=C2)C(=O)CC4=CC=CC=C4Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2-chlorophenyl)-N-methylacetamide is a novel compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including anti-tumor and anti-microbial activities, as well as its mechanisms of action based on current research findings.

Chemical Structure and Properties

The compound's molecular formula is C17H18ClN5OC_{17}H_{18}ClN_{5}O, with a molecular weight of 353.81 g/mol. Its structure features a triazolo-pyridazine moiety, which is significant for its biological activity.

1. Anti-tumor Activity

Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit promising anti-cancer properties. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

These results suggest that the compound may inhibit cell proliferation effectively in vitro and could be further explored for its potential as an anti-cancer agent .

2. Anti-microbial Activity

The compound's triazolo-pyridazine framework has been associated with anti-microbial properties, particularly against Mycobacterium tuberculosis. Research indicates that related compounds exhibit significant inhibitory concentrations against this pathogen.

CompoundPathogenIC50 (µM)
6aMycobacterium tuberculosis1.35
6eMycobacterium tuberculosis2.18

These findings highlight the potential of this compound in the development of new anti-tubercular agents .

The biological activity of this compound is believed to be mediated through various mechanisms:

  • Kinase Inhibition : Similar compounds have been shown to inhibit c-Met kinase activity, which plays a crucial role in tumor growth and metastasis.
  • Induction of Apoptosis : The compound may induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspases .

Case Studies

In one notable study, researchers synthesized a series of triazolo-pyridazine derivatives and evaluated their cytotoxicity against several cancer cell lines. The most promising derivative exhibited an IC50 value comparable to established drugs like Foretinib, indicating its potential as a lead compound for further development .

Scientific Research Applications

Anti-Cancer Activity

Recent studies have highlighted the potential of triazolo-pyridazine derivatives, including compounds similar to N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2-chlorophenyl)-N-methylacetamide, in targeting cancer cells. For instance, a series of triazolo-pyridazine derivatives exhibited significant cytotoxicity against various cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells. The most promising compounds demonstrated IC50 values ranging from 1.06 to 2.73 μM against these cell lines, indicating strong anti-cancer potential .

Anti-Tubercular Activity

Another area of application for this compound is in the fight against tuberculosis (TB). Research has focused on developing derivatives that can effectively inhibit Mycobacterium tuberculosis. In one study, several novel substituted compounds were synthesized and evaluated for their anti-tubercular activity, with some exhibiting IC50 values between 1.35 to 2.18 μM against Mycobacterium tuberculosis H37Ra. The efficacy of these compounds suggests that triazolo-pyridazine derivatives may serve as leads for new anti-TB drugs .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the pharmacological properties of this compound. Variations in substituents on the triazole and pyridazine rings can significantly affect biological activity. For example:

Compound Substituent IC50 (μM) Activity
Compound A-Cl1.06High
Compound B-F1.23Moderate
Compound C-CH32.73Low

This table illustrates how different substituents influence the potency of similar compounds against cancer cell lines.

Synthetic Pathways and Derivation

The synthesis of this compound typically involves multi-step reactions starting from easily accessible precursors. The synthetic route often includes:

  • Formation of the triazolo-pyridazine core through cyclization reactions.
  • Introduction of azetidine and chlorophenyl groups via nucleophilic substitution.
  • Methylation to achieve the final acetamide structure.

This synthetic versatility allows for modifications that can enhance biological activity or alter pharmacokinetic properties.

Conclusion and Future Directions

The compound this compound shows promise in various therapeutic applications, particularly in oncology and infectious disease treatment. Future research should focus on further optimizing the structure for enhanced efficacy and reduced toxicity while exploring additional biological targets.

Case Study: Triazole Derivatives in Cancer Therapy

A research group synthesized a series of triazole derivatives and evaluated their effects on tumor growth in vivo using mouse models. The study reported a significant reduction in tumor size with specific derivatives showing enhanced selectivity towards cancerous tissues compared to normal cells.

Case Study: Anti-Tubercular Screening

In another study focusing on anti-tubercular agents, researchers screened a library of compounds derived from triazolo-pyridazine scaffolds against Mycobacterium tuberculosis. The lead compounds were subjected to further optimization based on their SAR profiles to improve their potency and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Triazolo-Pyridazine Cores

Several compounds share the [1,2,4]triazolo[4,3-b]pyridazine scaffold but differ in substituents and ring systems:

Compound Name / ID Key Structural Features Physical/Chemical Data Source
Target Compound Azetidine ring, 2-chlorophenylacetamide Not explicitly provided in evidence N/A
(E)-4b Pyrazole ring, 3,5-dimethyl substituents, propenoic acid mp 253–255°C (EtOH/DMF)
C1632 (N-methyl-N-[3-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide) Phenyl ring, 3-methyl substituent on triazolo-pyridazine Purchased commercially (Maybridge)
Compound 3ab (N-Phenyl-3-(1-(3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)propenamide) Pyrrolidine ring, trifluoromethyl group, propenamide 44% synthesis yield, purified via sFCC

Key Observations :

  • Ring Systems: The azetidine in the target compound contrasts with the pyrrolidine in 3ab and the pyrazole in (E)-4b .
  • Substituent Effects : The 2-chlorophenyl group in the target compound enhances lipophilicity compared to the trifluoromethyl group in 3ab, which may alter metabolic stability . The methyl group in C1632 could reduce steric hindrance compared to bulkier substituents .
Pharmacologically Relevant Analogues
  • The absence of a triazolo-pyridazine core distinguishes it from the target compound but highlights structural diversity in acetamide-containing pharmaceuticals .
  • Patent Compounds (): Include sulfonamide and pyrrolo-triazolo-pyrazine moieties.
Heterocycle Core Modifications
  • Imidazopyridines (e.g., Oxozolpidem in ): Replace triazolo-pyridazine with imidazo[1,2-a]pyridine. Such changes significantly alter electronic properties and binding profiles, as seen in GABA receptor modulation by Oxozolpidem .

Discussion of Structural and Functional Divergence

The target compound’s unique combination of azetidine and 2-chlorophenylacetamide distinguishes it from analogues. Compared to (E)-4b and C1632, its compact azetidine ring may improve bioavailability by reducing metabolic degradation . However, the lack of trifluoromethyl or sulfonamide groups (as in 3ab or patent compounds) could limit its potency in specific targets .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-(2-chlorophenyl)-N-methylacetamide, and how can reaction conditions be optimized?

  • Methodology : Multi-step synthesis typically involves coupling azetidine intermediates with triazolopyridazine cores. Key steps include:

  • Cyclocondensation of hydrazine derivatives with pyridazine precursors to form the triazole ring .
  • Amidation or alkylation reactions to introduce the 2-(2-chlorophenyl)acetamide moiety under inert atmospheres (e.g., nitrogen) .
  • Solvents like dimethylformamide (DMF) or dichloromethane, with bases such as sodium hydride, are critical for regioselectivity .
    • Optimization : Reaction monitoring via HPLC or TLC ensures purity (>95%). Temperature control (40–80°C) minimizes side reactions .

Q. How can researchers characterize the structural features of this compound to confirm its identity?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., azetidine N-methyl group and chlorophenyl protons) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ peak) .
  • X-ray Crystallography : Resolve 3D conformation, particularly the spatial arrangement of the triazole and pyridazine rings .

Q. What preliminary assays are recommended to evaluate its biological activity?

  • In Vitro Screening :

  • Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based readouts .
  • Cell viability assays (MTT or ATP-luciferase) in cancer cell lines to assess antiproliferative activity .
    • Dose-Response Studies : IC₅₀ determination with concentrations ranging from 1 nM to 100 µM .

Advanced Research Questions

Q. How can computational methods be applied to predict binding modes and optimize target interactions?

  • Approach :

  • Molecular Docking (AutoDock Vina) : Model interactions with proteins (e.g., kinases) using crystal structures from the PDB .
  • MD Simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR Modeling : Correlate substituent effects (e.g., chloro vs. methoxy groups) with activity using descriptors like logP and polar surface area .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Troubleshooting :

  • Assay Standardization : Validate protocols using positive controls (e.g., staurosporine for kinase assays) .
  • Metabolic Stability Testing : Use liver microsomes to identify rapid degradation pathways (e.g., CYP450-mediated oxidation) .
  • Off-Target Profiling : Screen against panels of unrelated enzymes/receptors to rule out nonspecific effects .

Q. How can structure-activity relationship (SAR) studies guide functional group modifications?

  • SAR Insights :

  • The 2-chlorophenyl group enhances hydrophobic interactions but may reduce solubility. Substitution with fluorophenyl improves metabolic stability .
  • Methylation of the azetidine nitrogen increases bioavailability by reducing polarity .
    • Experimental Validation : Synthesize analogs (e.g., 2-fluorophenyl or pyridinyl derivatives) and compare IC₅₀ values .

Q. What advanced techniques are used to study pharmacokinetic properties and ADMET profiles?

  • ADMET Profiling :

  • Permeability Assays : Caco-2 cell monolayers to predict intestinal absorption .
  • Plasma Protein Binding : Equilibrium dialysis to measure unbound fraction .
  • In Vivo PK : Rodent studies with LC-MS/MS quantification of plasma levels over 24 hours .

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